molecular formula C16H14ClNO2 B4923728 4-[(3-chlorobenzyl)oxy]-3-ethoxybenzonitrile

4-[(3-chlorobenzyl)oxy]-3-ethoxybenzonitrile

Cat. No. B4923728
M. Wt: 287.74 g/mol
InChI Key: OIICXOSMAZHJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-chlorobenzyl)oxy]-3-ethoxybenzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CBOEBN and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of CBOEBN is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. CBOEBN has also been reported to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
CBOEBN has been reported to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo. In addition, CBOEBN has been reported to have a favorable safety profile in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using CBOEBN in lab experiments is its potential to exhibit anti-inflammatory and analgesic effects, making it a useful tool for studying the mechanisms of inflammation and pain. Another advantage is its potential to inhibit the growth of cancer cells, making it a useful tool for studying the mechanisms of cancer growth and development. However, one limitation of using CBOEBN in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on CBOEBN. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for the treatment of inflammatory diseases, pain, and cancer. Another direction is to explore its potential as a building block for the synthesis of novel materials with interesting properties. Additionally, further research is needed to optimize the synthesis of CBOEBN and improve its solubility and bioavailability.

Synthesis Methods

CBOEBN has been synthesized using various methods, including the reaction of 4-hydroxy-3-ethoxybenzonitrile with 3-chlorobenzyl chloride in the presence of a base. Another method involves the reaction of 4-chloro-3-ethoxybenzonitrile with 3-chlorobenzyl alcohol in the presence of a base. These methods have been reported in the literature, and the yield and purity of the product depend on the reaction conditions.

Scientific Research Applications

CBOEBN has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CBOEBN has been reported to exhibit anti-inflammatory and analgesic effects. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo. In material science, CBOEBN has been used as a building block for the synthesis of novel materials with interesting properties. In organic synthesis, CBOEBN has been used as a starting material for the synthesis of various compounds.

properties

IUPAC Name

4-[(3-chlorophenyl)methoxy]-3-ethoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-2-19-16-9-12(10-18)6-7-15(16)20-11-13-4-3-5-14(17)8-13/h3-9H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIICXOSMAZHJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Chlorophenyl)methoxy]-3-ethoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.